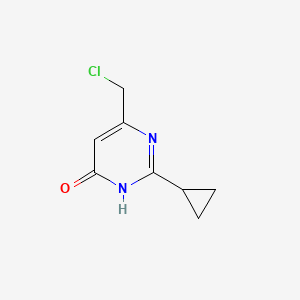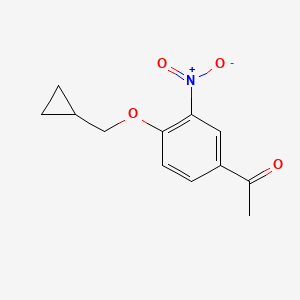
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone
Descripción general
Descripción
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.23592 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropylmethoxy group and a nitrophenyl group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone typically involves several steps. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale nitration and subsequent functional group modifications to produce the compound efficiently .
Análisis De Reacciones Químicas
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is employed in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethoxy group and nitrophenyl group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparación Con Compuestos Similares
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone can be compared with similar compounds such as:
1-(4-Methoxy-3-nitrophenyl)-ethanone: Lacks the cyclopropyl group, resulting in different chemical properties.
1-(4-Cyclopropylmethoxy-3-aminophenyl)-ethanone: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-propanone: Has a longer carbon chain, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)10-4-5-12(11(6-10)13(15)16)17-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSKYXAFRBQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


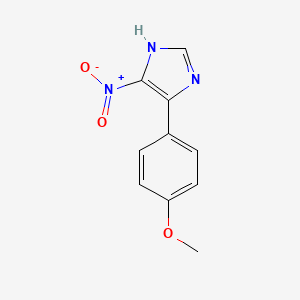
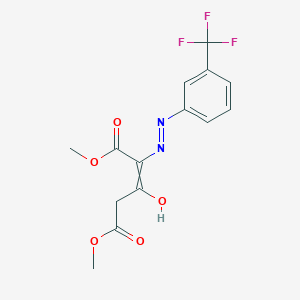
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)
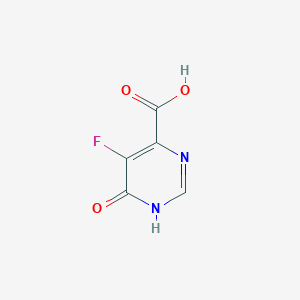
![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460669.png)
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1460671.png)
![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)
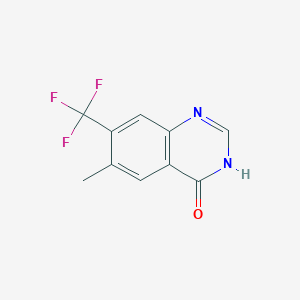
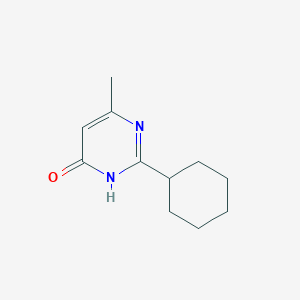
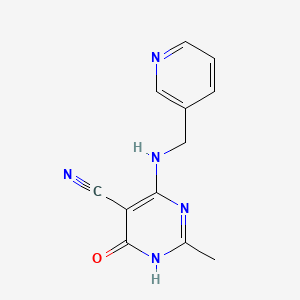
![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)
